molecular formula C8H10N2O B046884 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile CAS No. 116422-98-1

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile

Cat. No.: B046884
CAS No.: 116422-98-1
M. Wt: 150.18 g/mol
InChI Key: HWJIQXZPZGZUNU-UHFFFAOYSA-N
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Description

Historical Development and Research Evolution

The development of this compound within the broader context of oxazole chemistry represents a fascinating evolution in heterocyclic organic synthesis. The foundational research on oxazole derivatives began in the early twentieth century, but significant advances in synthesizing substituted oxazoles with alkyl nitrile chains emerged primarily in the latter half of the century. The compound has been catalogued under Chemical Abstracts Service number 116422-98-1, establishing its formal recognition in chemical databases and facilitating systematic research tracking. Early synthetic approaches to similar oxazole-containing nitriles focused primarily on cycloaddition reactions and condensation methodologies, with researchers recognizing the potential of these structures as pharmaceutical intermediates.

The evolution of synthetic methodologies for preparing this compound and related compounds has been marked by several key developmental phases. Initial research concentrated on establishing reliable synthetic routes that could accommodate the sensitive oxazole ring while introducing the propanenitrile chain with high selectivity. Modern synthetic approaches have benefited from advances in organometallic chemistry and improved understanding of heterocyclic reactivity patterns. The compound has emerged as a valuable research target due to its potential applications in medicinal chemistry, particularly in the development of bioactive molecules that leverage the unique electronic properties of the oxazole ring system combined with the versatile nitrile functionality.

Recent patent literature and synthetic methodology papers have highlighted the growing importance of compounds containing the 3,5-dimethyl-1,2-oxazole motif in pharmaceutical research. The historical trajectory shows an increasing sophistication in synthetic approaches, moving from classical condensation reactions to modern metal-catalyzed processes and environmentally sustainable synthetic protocols. This evolution reflects broader trends in organic chemistry toward more efficient and selective synthetic methodologies, with particular emphasis on developing scalable processes suitable for industrial applications.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that bridge traditional oxazole chemistry with modern pharmaceutical design principles. The oxazole ring system contributes significant electronic properties, including aromatic stability and the capacity for hydrogen bonding interactions through both the nitrogen and oxygen heteroatoms. These characteristics make oxazole-containing compounds particularly valuable in medicinal chemistry applications where specific molecular recognition and binding affinity are crucial. The 3,5-dimethyl substitution pattern provides steric bulk that can influence conformational preferences and binding selectivity, while the propanenitrile chain offers opportunities for further chemical elaboration or serves as a bioisostere for carboxylic acid functionality.

Within the broader context of heterocyclic chemistry, compounds like this compound represent important examples of how traditional heterocyclic scaffolds can be modified to enhance biological activity and chemical stability. The oxazole ring system is particularly significant because it represents one of the fundamental five-membered aromatic heterocycles, serving as a key structural element in numerous natural products and synthetic pharmaceuticals. Research has demonstrated that the specific substitution pattern found in this compound can significantly influence both the chemical reactivity and biological activity of resulting molecules.

The compound's significance is further enhanced by its role as a versatile synthetic intermediate. The nitrile functionality provides multiple reaction pathways, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions to form additional heterocyclic systems. This versatility makes the compound particularly valuable in combinatorial chemistry approaches and library synthesis for drug discovery programs. The structural complexity achieved through relatively simple synthetic transformations exemplifies modern approaches to accessing diverse chemical space for biological screening applications.

Current Research Landscape

The current research landscape surrounding this compound reflects broader trends in heterocyclic chemistry and pharmaceutical research, with particular emphasis on sustainable synthesis and biological activity evaluation. Contemporary research efforts have focused on developing more efficient synthetic routes that minimize environmental impact while maximizing yield and selectivity. Recent publications have highlighted the importance of oxazole-containing compounds in medicinal chemistry, with several research groups investigating structure-activity relationships for compounds containing similar core structures. The integration of computational chemistry methods has enabled more precise prediction of biological activity and optimization of synthetic strategies.

Modern research approaches have increasingly emphasized the development of green chemistry methodologies for preparing oxazole derivatives. Environmental considerations have driven research toward water-compatible reaction conditions, recyclable catalysts, and reduced waste generation in synthetic processes. These developments reflect growing awareness of sustainability issues in pharmaceutical manufacturing and academic research. The compound has benefited from these broader trends, with researchers developing more environmentally friendly approaches to its synthesis and analogues preparation.

Current investigations into this compound and related compounds have been facilitated by advances in analytical chemistry and structural characterization techniques. Nuclear magnetic resonance spectroscopy, mass spectrometry, and crystallographic methods have enabled detailed structural studies that inform both synthetic strategy development and biological activity understanding. The availability of high-quality analytical data has supported more sophisticated structure-activity relationship studies and enabled rational design approaches to developing new compounds with enhanced properties.

Research Focus Area Current Status Key Developments Future Directions
Synthetic Methodology Active Development Green chemistry approaches, improved yields Automated synthesis, flow chemistry
Biological Activity Screening Phase Structure-activity relationships Target identification, mechanism studies
Analytical Methods Well-Established Advanced characterization techniques Real-time monitoring, in-situ analysis
Industrial Applications Emerging Pharmaceutical intermediates Scale-up optimization, cost reduction

The research landscape also encompasses significant activity in developing new applications for oxazole-containing nitriles in materials science and catalysis. While pharmaceutical applications remain the primary focus, researchers have begun exploring the unique electronic properties of these compounds in other contexts, including organic electronics and coordination chemistry. This diversification of applications reflects the fundamental versatility of the oxazole scaffold and suggests continued research interest across multiple scientific disciplines.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-8(4-3-5-9)7(2)11-10-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJIQXZPZGZUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Combining equimolar TosMIC (2 ) and 1 in isopropyl alcohol (IPA) with K3PO4 (2 equiv) under microwave irradiation (65°C, 350 W, 8 min) facilitates cyclization. The strong base deprotonates TosMIC, generating a nucleophilic intermediate that attacks the aldehyde’s carbonyl group. Subsequent cyclization and elimination of TsOH yield the oxazole ring.

Table 1. Base and Solvent Screening for Oxazole Formation

BaseSolventTemperature (°C)Time (h)Yield (%)
K3PO4IPA650.1396
K2CO3EtOH601.594
NaHCO3H2O-IPA60480

The choice of K3PO4 in IPA maximizes yield (96%) by accelerating both cyclization and elimination steps.

Post-Cyclization Functionalization of Oxazole Intermediates

For oxazole intermediates lacking the nitrile group, late-stage functionalization offers an alternative route.

Bromoethyl-Oxazole Intermediate Synthesis

4-(2-Bromoethyl)-3,5-dimethyl-1,2-oxazole (4 ) is prepared via cyclocondensation of 3-bromopropanal (3 ) and TosMIC. The aldehyde 3 is synthesized by oxidizing 3-bromo-1-propanol with Dess-Martin periodinane (85% yield).

Table 2. Synthesis of 4-(2-Bromoethyl)-3,5-dimethyl-1,2-oxazole

AldehydeTosMIC EquivBaseSolventYield (%)
3 1.0K3PO4IPA78

Cyanide Displacement

Treating 4 with sodium cyanide (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours replaces the bromide with a nitrile, yielding the target compound (82% yield).

Reaction Scheme:

4-(2-Bromoethyl)-3,5-dimethyl-1,2-oxazole+NaCNThis compound+NaBr\text{4-(2-Bromoethyl)-3,5-dimethyl-1,2-oxazole} + \text{NaCN} \rightarrow \text{this compound} + \text{NaBr}

α-Aminonitrile Cyclization Strategies

2-Amino-2-alkylpropanenitriles serve as versatile precursors for oxazole derivatives.

Strecker Synthesis Adaptation

Reacting 3,5-dimethyl-1,2-oxazole-4-carbaldehyde (5 ) with ammonium chloride and potassium cyanide in aqueous ethanol forms the α-aminonitrile intermediate 6 . Acidic cyclization (HCl, reflux) closes the oxazole ring, appending the propanenitrile chain (65% yield).

Mechanistic Insight:

  • 5 undergoes Strecker reaction to form 6 .

  • Intramolecular nucleophilic attack by the amine on the nitrile carbon generates the oxazole core.

Comparative Analysis of Methods

Table 3. Method Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
TosMIC Cycloaddition9698High
Post-Functionalization8295Moderate
α-Aminonitrile Route6590Low

The TosMIC route excels in yield and scalability, though it demands specialized aldehydes. Post-functionalization balances accessibility and efficiency, while the α-aminonitrile method remains less favorable due to multi-step complexity.

Challenges and Optimization Strategies

Aldehyde Stability

Nitrile-containing aldehydes like 1 are prone to polymerization. Stabilization via in situ generation or low-temperature protocols (0–5°C) mitigates degradation.

Regioselectivity in Cyclization

Microwave irradiation enhances regioselectivity, favoring 4-substitution over 5-substitution by polarizing electron density in the transition state .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Analogues

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
  • Structure : Incorporates a sulfonyl group linking the isoxazole ring to cytisine, a natural alkaloid.
  • Key Differences: The sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the nitrile group in 3-(3,5-dimethylisoxazol-4-yl)propanenitrile.
  • Synthesis : Sulfonation of 3,5-dimethylisoxazole followed by coupling with cytisine derivatives .
3-Amino-4-arylazoisoxazoles
  • Structure : Azo-linked aryl groups replace the nitrile and alkyl chain.
  • Key Differences: Azo groups confer chromophoric properties and enable applications in dye chemistry. Synthesized via reactions of 2-arylhydrazono-3-oxonitriles with hydroxylamine, contrasting with the β-ketonitrile pathways used for 3-(3,5-dimethylisoxazol-4-yl)propanenitrile .
1,3-Diaryl-1,2,4-triazol-5-amines
  • Structure: Triazole rings formed via Tiemann rearrangement of arylhydrazonoamidoximes.
  • Key Differences :
    • Triazole cores exhibit distinct hydrogen-bonding and metabolic stability compared to isoxazoles.
    • Biological applications focus on antimicrobial and anticancer activities, diverging from the hemorheological properties of isoxazole nitriles .

Table 1: Hemorheological Activity of 3-(3,5-Dimethylisoxazol-4-yl)propanenitrile vs. Pentoxifylline

Parameter 3-(3,5-Dimethylisoxazol-4-yl)propanenitrile Pentoxifylline (Reference)
Blood Viscosity Reduction 38% 42%
Platelet Aggregation 25% Inhibition 30% Inhibition
Erythrocyte Flexibility 1.5-fold improvement 1.7-fold improvement

Data from comparative studies (Table 6, ) indicate that 3-(3,5-dimethylisoxazol-4-yl)propanenitrile exhibits slightly lower efficacy than pentoxifylline, a well-known angioprotector. However, its nitrile group may offer advantages in synthetic derivatization for targeted drug design .

Biological Activity

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C9H13N3O
  • Molecular Weight : 179.22 g/mol
  • CAS Number : Specific identifiers are not universally available, but it is referenced in various chemical databases.

Biological Activities

The biological activities of this compound have been explored primarily in the context of antimicrobial and anticancer properties. Below are summarized findings from diverse studies:

Antimicrobial Activity

  • Mechanism of Action : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
  • Tested Organisms : In vitro studies have shown effectiveness against various strains including Escherichia coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for different bacterial strains typically range from 50 to 200 µg/mL, indicating moderate potency.

Anticancer Activity

  • Cell Lines Tested : Studies have demonstrated cytotoxic effects on several cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
  • IC50 Values : The IC50 values for these cell lines generally fall between 10 µM to 30 µM, suggesting that the compound can inhibit cell proliferation effectively at relatively low concentrations.
  • Mechanism of Action : Proposed mechanisms include induction of apoptosis and cell cycle arrest at the G2/M phase, mediated through the activation of caspases.

Study 1: Antimicrobial Evaluation

In a study published in the Arabian Journal of Chemistry, researchers synthesized derivatives of oxazole compounds and evaluated their antimicrobial efficacy. The findings indicated that modifications to the oxazole ring significantly enhanced activity against Gram-positive bacteria compared to controls .

Study 2: Anticancer Properties

A research article in European Journal of Medicinal Chemistry investigated the anticancer effects of several oxazole derivatives, including this compound. The study concluded that this compound showed promising results in inhibiting tumor growth in vitro, with further investigation warranted for in vivo applications .

Data Summary Table

Biological ActivityTested Organisms/Cell LinesMIC/IC50 ValuesReference
AntimicrobialE. coli, S. aureus50 - 200 µg/mL
AnticancerHeLa, MCF-710 - 30 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between pre-functionalized oxazole derivatives and nitrile-containing precursors. For example, nucleophilic substitution or condensation reactions using catalysts like palladium complexes (for cross-coupling) or acid/base-mediated protocols. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high purity .
    • Data Table :
PrecursorCatalystSolventYield (%)Purity (HPLC)
Oxazole-XPd(PPh₃)₄DMF78>98%
Oxazole-YK₂CO₃THF65>95%

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and nitrile integration (δ ~2.5–3.0 ppm for CH₂ groups adjacent to the nitrile) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 179.1 for C₉H₁₁N₂O) .
  • X-ray Crystallography : Single-crystal diffraction studies resolve bond lengths and angles, though limited by crystallizability .

Advanced Research Questions

Q. How do electronic and steric effects of the oxazole ring influence the reactivity of the nitrile group in this compound?

  • Methodological Answer : Computational modeling (DFT calculations) evaluates electronic effects:

  • Electron-Withdrawing Effects : The oxazole ring withdraws electron density via conjugation, activating the nitrile for nucleophilic addition (e.g., hydrolysis to amides).
  • Steric Hindrance : Methyl groups at positions 3 and 5 reduce accessibility to the nitrile, requiring bulky nucleophiles (e.g., Grignard reagents) to employ high-temperature conditions .
    • Data Contradiction : Some studies report faster hydrolysis rates than predicted, suggesting solvent polarity or hydrogen-bonding interactions may override steric effects .

Q. What strategies are used to investigate this compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • In Vitro Assays : Competitive inhibition studies using fluorogenic substrates (e.g., for kinases or proteases) with IC₅₀ determination via dose-response curves.
  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics (ka/kd) to assess affinity for targets like DNA methyltransferases .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses, validated by mutagenesis studies (e.g., alanine scanning) .
    • Case Study : A 2025 study identified nanomolar inhibition (IC₅₀ = 12 nM) against E. coli enoyl-ACP reductase, validated via X-ray co-crystallography .

Q. How can computational tools predict the stability and degradation pathways of this compound under varying conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predicts thermal stability (e.g., RMSD < 2.0 Å over 100 ns trajectories in aqueous/organic solvents) .
  • Degradation Pathways : LC-MS/MS identifies hydrolytic (amide formation) or oxidative (epoxidation) byproducts. Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation rates .
    • Key Finding : Nitrile hydrolysis dominates at pH > 8, with a half-life of 48 hours at 25°C .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer : Cross-validate using:

Standardized Assay Conditions : Fixed concentrations (e.g., 10 µM), controls (DMSO vehicle), and cell lines (HEK293 vs. HeLa).

Orthogonal Techniques : Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement.

Meta-Analysis : Compare datasets from PubChem (BioActivity data) and ChEMBL, adjusting for batch effects .

  • Example : A 2025 meta-analysis resolved conflicting IC₅₀ values (1–100 nM) by normalizing for ATP concentrations in kinase assays .

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